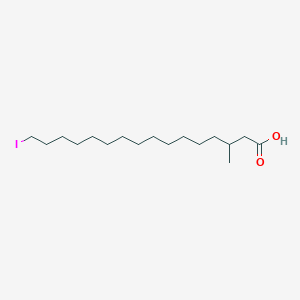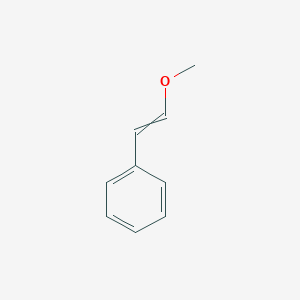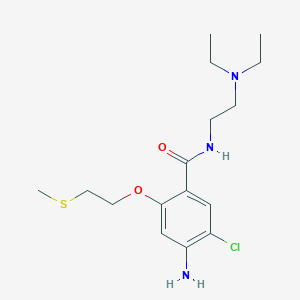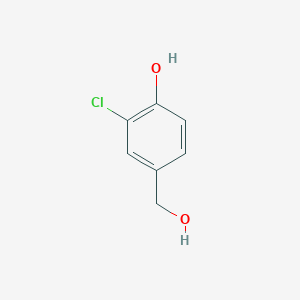
2-氯-4-(羟甲基)苯酚
概述
描述
2-Chloro-4-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H7ClO2 It is a chlorinated phenol derivative, characterized by the presence of a hydroxymethyl group (-CH2OH) and a chlorine atom attached to the benzene ring
科学研究应用
2-Chloro-4-(hydroxymethyl)phenol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.
生化分析
Biochemical Properties
It is known that phenolic compounds can interact with various enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
Phenolic compounds can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 2-Chloro-4-(hydroxymethyl)phenol on these processes have not been studied.
Molecular Mechanism
It is possible that this compound could interact with biomolecules, leading to changes in enzyme activity or gene expression
Metabolic Pathways
The metabolic pathways involving 2-Chloro-4-(hydroxymethyl)phenol are not well characterized. Phenolic compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors
准备方法
Synthetic Routes and Reaction Conditions
2-Chloro-4-(hydroxymethyl)phenol can be synthesized through several methods. One common approach involves the chlorination of 4-(hydroxymethyl)phenol. The reaction typically uses chlorine gas or sodium hypochlorite as the chlorinating agent under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .
Another method involves the reduction of 2-chloro-4-formylphenol using sodium borohydride. This reduction process converts the formyl group (-CHO) to a hydroxymethyl group (-CH2OH), yielding 2-Chloro-4-(hydroxymethyl)phenol .
Industrial Production Methods
In industrial settings, the production of 2-Chloro-4-(hydroxymethyl)phenol often involves large-scale chlorination reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
化学反应分析
Types of Reactions
2-Chloro-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group or a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-chloro-4-methylphenol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 2-Chloro-4-formylphenol or 2-Chloro-4-carboxyphenol.
Reduction: 2-Chloro-4-methylphenol.
Substitution: 2-Methoxy-4-(hydroxymethyl)phenol or 2-Thio-4-(hydroxymethyl)phenol.
作用机制
The mechanism of action of 2-Chloro-4-(hydroxymethyl)phenol largely depends on its application. In antimicrobial studies, it is believed to exert its effects by disrupting the cell membrane integrity of bacteria, leading to cell lysis and death. The hydroxymethyl group may also play a role in enhancing its binding affinity to specific molecular targets, thereby increasing its efficacy.
相似化合物的比较
Similar Compounds
2-Chloro-4-methylphenol: Similar structure but lacks the hydroxymethyl group.
4-Chloro-2-(hydroxymethyl)phenol: Chlorine and hydroxymethyl groups are positioned differently on the benzene ring.
2-Bromo-4-(hydroxymethyl)phenol: Bromine atom instead of chlorine.
Uniqueness
2-Chloro-4-(hydroxymethyl)phenol is unique due to the specific positioning of the chlorine and hydroxymethyl groups, which can influence its reactivity and interaction with other molecules. This unique structure allows it to participate in specific chemical reactions and exhibit distinct biological activities compared to its analogs .
属性
IUPAC Name |
2-chloro-4-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFBSEGXKSQRCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-Naphthylsulfonyl)amino]propanoic acid](/img/structure/B8474.png)
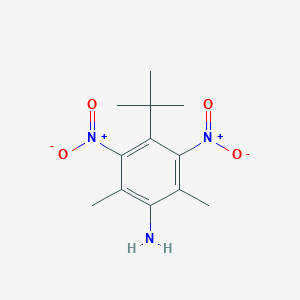
![Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI)](/img/structure/B8479.png)
![3-[4-[3-benzhydryl-5-(methylamino)phenyl]piperazin-1-yl]propanamide;trihydrochloride](/img/structure/B8481.png)
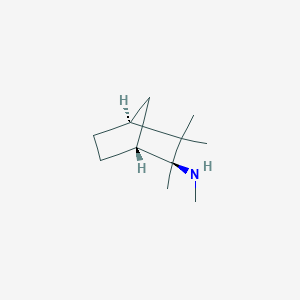
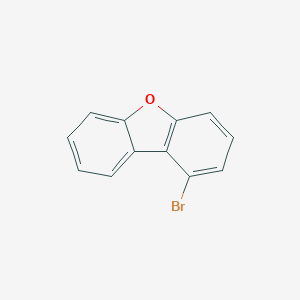
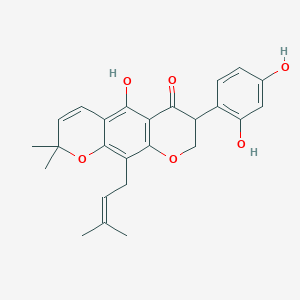
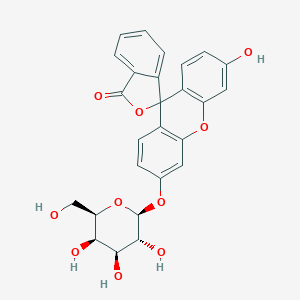
![1-(hydroxymethyl)-9,10-dimethoxy-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one](/img/structure/B8495.png)

